(1-Methoxy-3,3-dimethylcyclobutyl)methanamine
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a cyclobutane-derived primary amine featuring a methoxy group at the 1-position and two methyl groups at the 3,3-positions. This structure introduces unique steric and electronic properties due to the strained cyclobutane ring and the electron-donating methoxy substituent.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclobutyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-9)10-3/h4-6,9H2,1-3H3 |
InChI Key |
IAWOWKWVXQYWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CN)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine typically involves the reaction of appropriate cyclobutyl precursors with methoxy and methanamine groups. One common method involves the use of cyclobutyl ketones, which are subjected to reductive amination with methanamine in the presence of reducing agents such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine with related methanamine derivatives:
Key Observations :
Physicochemical Properties
Biological Activity
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a cyclobutane structure, which is known for its unique three-dimensional conformation that can influence biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 62.5 µg/mL for certain derivatives, indicating potent antibacterial activity .
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives possess anticancer properties. For instance, specific compounds derived from this structure showed IC50 values against cancer cell lines such as HeLa and A549 at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest a promising avenue for developing new cancer therapeutics.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and receptors associated with microbial growth and cancer cell proliferation. Detailed studies are needed to elucidate the specific pathways involved.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated significant activity against MRSA with MIC values < 100 µg/mL. |
| Study 2 | Anticancer Potential | Showed inhibition of HeLa cells with IC50 values around 226 µg/mL. |
| Study 3 | Mechanistic Insights | Suggested interaction with AgrA protein in Staphylococcus aureus, indicating a targeted approach to combat resistant strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
